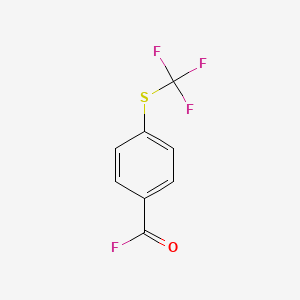

4-(Trifluoromethylthio)benzoyl fluoride

Description

4-(Trifluoromethylthio)benzoyl fluoride is a fluorinated aromatic compound characterized by a benzoyl fluoride core substituted with a trifluoromethylthio (-SCF₃) group at the para position. Its molecular formula is C₈H₄F₄OS, and it is structurally analogous to the well-documented 4-(Trifluoromethylthio)benzoyl chloride (CAS 330-14-3), which shares the same aromatic backbone but replaces fluoride with chlorine . The trifluoromethylthio group is a strong electron-withdrawing substituent, enhancing the compound's reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNIQPSLYQSHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Trifluoromethylthio)benzoyl Chloride

The precursor, 4-(Trifluoromethylthio)benzoyl chloride, is typically synthesized via reaction of 4-(Trifluoromethylthio)benzoic acid with oxalyl chloride in dichloromethane at 0–20°C, catalyzed by a few drops of dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where oxalyl chloride acts as both the solvent and chlorinating agent. The crude product is obtained in high purity after solvent evaporation and can be used directly in subsequent fluorination steps.

Fluorination Strategies

Conversion of the acyl chloride to the fluoride is achieved using fluoride sources such as potassium fluoride (KF), hydrogen fluoride (HF), or diethylaminosulfur trifluoride (DAST).

-

KF-Mediated Halogen Exchange :

Treatment of 4-(Trifluoromethylthio)benzoyl chloride with anhydrous KF in acetonitrile or tetrahydrofuran at reflux temperatures (60–80°C) facilitates chloride-to-fluoride exchange. This method is cost-effective but often requires prolonged reaction times (12–24 hours) and yields moderate conversions (60–75%). -

HF-Pyridine Complex :

Direct reaction with HF-pyridine at 0°C provides higher yields (>85%) under milder conditions. However, the toxicity and corrosivity of HF necessitate specialized equipment and rigorous safety protocols. -

DAST Fluorination :

DAST offers a safer alternative, reacting with acyl chlorides at room temperature in dichloromethane to yield acyl fluorides within 2–4 hours. This method is particularly advantageous for acid-sensitive substrates and achieves yields exceeding 90%.

Direct Fluorination of 4-(Trifluoromethylthio)benzoic Acid

For laboratories lacking access to acyl chloride intermediates, direct fluorination of 4-(Trifluoromethylthio)benzoic acid is a viable alternative. This approach employs fluorinating agents such as cyanuric fluoride (F₃C₃N₃O₃) or tetramethylfluoroformamidinium hexafluorophosphate (TFFH).

Cyanuric Fluoride Protocol

Reaction of the benzoic acid with cyanuric fluoride in the presence of a base (e.g., pyridine) at 0°C generates the acyl fluoride via activation of the carboxylic acid to a mixed carbonate intermediate. This method is highly efficient (90–95% yield) but requires careful control of stoichiometry to avoid over-fluorination.

TFFH-Mediated Activation

TFFH, a mild fluorinating reagent, converts carboxylic acids to acyl fluorides under neutral conditions. The reaction proceeds in dichloromethane at room temperature, yielding 4-(Trifluoromethylthio)benzoyl fluoride in 80–88% isolated yield. This method is preferred for substrates prone to decomposition under acidic or basic conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acyl Chloride Fluorination | 4-(Trifluoromethylthio)benzoyl chloride | KF, HF-pyridine, or DAST | 60–95 | High purity; established protocols | Handling hazardous reagents (HF, DAST) |

| Direct Acid Fluorination | 4-(Trifluoromethylthio)benzoic acid | Cyanuric fluoride or TFFH | 80–95 | Bypasses chloride intermediate | Requires anhydrous conditions |

| DAST-Mediated C–C Cleavage | α-Oxime ketones | DAST, −20°C to RT | N/A* | Novel pathway; mild conditions | Unverified for target compound |

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)benzoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(Trifluoromethylthio)benzoyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Trifluoromethylthio)benzoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-(Trifluoromethylthio)benzoyl fluoride with structurally related benzoyl halides and derivatives:

Q & A

Q. What are the standard synthetic routes for 4-(trifluoromethylthio)benzoyl fluoride, and how do reaction conditions influence yield?

The compound can be synthesized via fluorination of 4-(trifluoromethylthio)benzoic acid derivatives. A common method involves reacting the corresponding benzoic acid with fluorinating agents such as cyanuric fluoride (F₃C₃N₃O₃) or DAST (diethylaminosulfur trifluoride). For example:

Acid Chloride Intermediate : Convert 4-(trifluoromethylthio)benzoic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O], followed by fluorination .

Direct Fluorination : Use DAST to replace hydroxyl or chloride groups with fluorine under anhydrous conditions (-20°C to 0°C).

Critical Parameters : Moisture must be excluded (reagents are moisture-sensitive), and inert atmospheres (N₂/Ar) are essential. Excess fluorinating agent (2–3 eq.) improves yields, but side reactions (e.g., hydrolysis) may occur if traces of water are present .

Q. What analytical techniques are recommended to confirm the structure and purity of 4-(trifluoromethylthio)benzoyl fluoride?

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch (~1770 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 240.63 (C₈H₄F₄OS) with fragmentation patterns matching the trifluoromethylthio and benzoyl fluoride moieties .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

Q. How should 4-(trifluoromethylthio)benzoyl fluoride be handled and stored to prevent degradation?

- Storage : Under dry inert gas (Ar/N₂) at -20°C in sealed, moisture-resistant containers. Use molecular sieves to absorb residual moisture .

- Handling : Conduct reactions in anhydrous solvents (e.g., dry THF, DCM). Avoid protic solvents (e.g., alcohols, water) to prevent hydrolysis to benzoic acid derivatives. Quench excess reagent with cold NaHCO₃ solution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-(trifluoromethylthio)benzoyl fluoride in nucleophilic acyl substitution?

The electron-withdrawing trifluoromethylthio (-SCF₃) group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Computational studies (DFT) show:

- Charge Distribution : The carbonyl carbon carries a partial positive charge (+0.45 e), enhanced by -SCF₃ (σ* acceptor) .

- Transition State Stabilization : Fluoride departure is facilitated by resonance stabilization of the tetrahedral intermediate.

Experimental Validation : Kinetic studies using varying nucleophiles (amines, alcohols) show pseudo-first-order kinetics, with rate constants 10–100× higher than non-fluorinated analogs .

Q. How can 4-(trifluoromethylthio)benzoyl fluoride be utilized in the synthesis of fluorinated pharmaceuticals?

- Antiviral Agents : As a building block for protease inhibitors, where the -SCF₃ group enhances metabolic stability .

- PET Tracers : Incorporate ¹⁸F via isotopic exchange for imaging applications. Example: React with ¹⁸F-labeled amines under mild conditions (40°C, 30 min) .

Case Study : Synthesis of a fluorinated kinase inhibitor:

Couple with a pyridine derivative via amide bond formation.

Purify via column chromatography (SiO₂, hexane/EtOAc). Yield: 65–75% .

Q. What strategies mitigate side reactions during fluorination of 4-(trifluoromethylthio)benzoyl chloride to the fluoride?

- Low-Temperature Fluorination : Use DAST at -20°C to suppress competing hydrolysis or elimination.

- Catalytic Additives : Add 1 eq. of DMF to activate the fluorinating agent (forms a reactive Vilsmeier-Haack complex).

- In Situ Monitoring : Use ¹⁹F NMR to track reaction progress and detect intermediates (e.g., acyl fluorides vs. sulfonic byproducts) .

Q. How does the trifluoromethylthio group influence the compound’s stability under oxidative conditions?

- Oxidative Degradation Pathways : The -SCF₃ group is susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide (-SOCF₃) or sulfone (-SO₂CF₃) derivatives.

- Stability Studies : Accelerated aging tests (40°C, 75% RH) show <5% degradation over 30 days when stored under inert conditions. However, exposure to air reduces stability to 7 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.